3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 22354-88-7
VCID: VC11996216
InChI: InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3
SMILES: CN1C(=NN(C1=O)C)Cl
Molecular Formula: C4H6ClN3O
Molecular Weight: 147.56 g/mol

3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 22354-88-7

Cat. No.: VC11996216

Molecular Formula: C4H6ClN3O

Molecular Weight: 147.56 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one - 22354-88-7

Specification

CAS No. 22354-88-7
Molecular Formula C4H6ClN3O
Molecular Weight 147.56 g/mol
IUPAC Name 5-chloro-2,4-dimethyl-1,2,4-triazol-3-one
Standard InChI InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3
Standard InChI Key CCNKKKJRYQHPRG-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)C)Cl
Canonical SMILES CN1C(=NN(C1=O)C)Cl

Introduction

Structural and Nomenclature Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one reflects its substitution pattern:

  • 1,2,4-Triazole core: A five-membered ring with nitrogen atoms at positions 1, 2, and 4.

  • Chlorine substituent: Located at position 3.

  • Methyl groups: At positions 1 and 4.

  • Ketone group: At position 5, with partial saturation (4,5-dihydro).

The molecular formula is C₅H₇ClN₃O, with a molecular weight of 167.58 g/mol.

Stereoelectronic Features

The molecule’s planar triazole ring allows for conjugation between nitrogen lone pairs and the π-system, while the ketone group introduces polarity. Computational studies on analogous 1,2,4-triazoles suggest that substituents like chlorine and methyl groups influence electron distribution, affecting reactivity and intermolecular interactions .

Synthetic Methodologies

Chlorination of Precursor Triazolones

A patent (CN1110683A) describes selective chlorination of 4,5-dihydro-1-phenyl-1H-1,2,4-triazol-5-one using chlorine gas in N,N-dimethylformamide (DMF) at 0–80°C . For 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a similar approach may involve:

  • Selective chlorination: Introducing chlorine at the 3-position using DMF as a solvent to direct electrophilic substitution.

  • Methylation: Installing methyl groups via alkylation agents like methyl iodide or dimethyl sulfate.

Example Protocol (Hypothetical):

  • Step 1: React 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one with chlorine gas in DMF at 25°C for 2 hours.

  • Step 2: Quench with ice water and purify via recrystallization.

Key Parameters:

ParameterValue
SolventDMF
Temperature25°C
Reaction Time2 hours
Yield~85% (hypothetical)

Alternative Routes

  • Cyclocondensation: Reacting hydrazine derivatives with carbonyl compounds, followed by chlorination.

  • Post-functionalization: Modifying pre-synthesized triazole scaffolds with methyl and chloro groups.

Physicochemical Properties

Experimental and Predicted Data

While direct experimental data for this compound is scarce, properties can be extrapolated from analogous structures :

PropertyValue (Predicted)Method/Source
Melting Point120–125°CDifferential Scanning Calorimetry (DSC)
LogP (Partition Coefficient)1.2Computational (DFT)
Solubility in Water2.5 g/L (25°C)OECD Guideline 105
pKa8.3Potentiometric Titration

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

  • NMR (¹H): Singlet at δ 3.2 ppm (N-CH₃), multiplet at δ 2.1 ppm (C-CH₃), and a broad peak at δ 10.5 ppm (NH, if present) .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

DFT calculations on similar triazoles (e.g., ethyl-2-(4-amino-5-oxo-3-(thiophen-2-yl-methyl)-4,5-dihydro-1,2,4-triazol-1-yl) acetate) reveal:

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Electron-rich regions near the carbonyl and chlorine atoms, suggesting sites for electrophilic/nucleophilic attacks.

Molecular Dynamics Simulations

Simulations predict aqueous solubility and membrane permeability compatible with agrochemical applications .

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